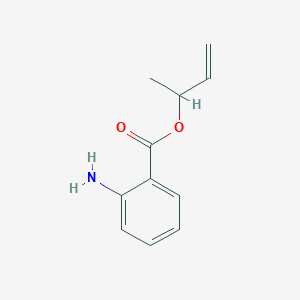

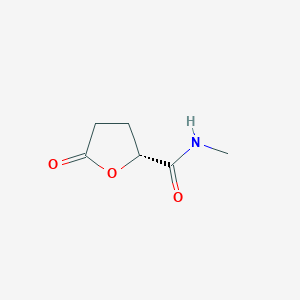

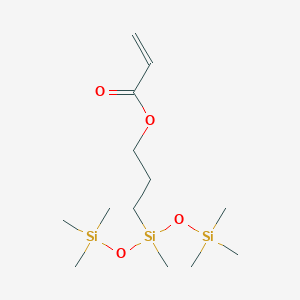

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane" is a silane compound that finds its relevance in polymer chemistry due to its potential in creating hybrid organic-inorganic materials. These materials exhibit unique properties like enhanced thermal stability, mechanical strength, and chemical resistance due to the synergistic effects of organic and inorganic components.

Synthesis Analysis

The synthesis of related silane compounds involves the reaction of silane precursors with organic acrylates. For instance, Lalevée et al. (2007) studied the reactivity of tris(trimethylsilyl)silane (TTMSS)-derived radicals toward alkenes, demonstrating the potential for initiating polymerization of acrylate monomers through radical mechanisms (Lalevée, Allonas, & Fouassier, 2007). Similarly, Bag and Rao (2010) synthesized a silicon-containing UV-curable difunctional monomer by reacting 3-methacryloxy propyl trimethoxysilane (3-MPTS) with acrylic acid, highlighting a possible route for synthesizing compounds like "(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane" (Bag & Rao, 2010).

Scientific Research Applications

Safety And Hazards

“(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane” may cause irritation to the respiratory tract, skin, and eyes . In case of contact, it is advised to wash off with soap and plenty of water and consult a doctor . If inhaled, move the victim into fresh air and give artificial respiration if necessary . In case of ingestion, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name |

3-[methyl-bis(trimethylsilyloxy)silyl]propyl prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30O4Si3/c1-9-13(14)15-11-10-12-20(8,16-18(2,3)4)17-19(5,6)7/h9H,1,10-12H2,2-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFQCQOGRMUSGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

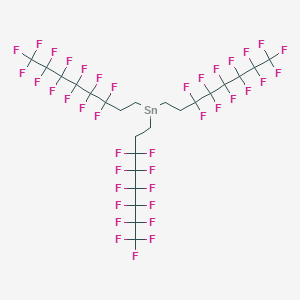

C[Si](C)(C)O[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30O4Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60581562 |

Source

|

| Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane | |

CAS RN |

177617-17-3 |

Source

|

| Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.